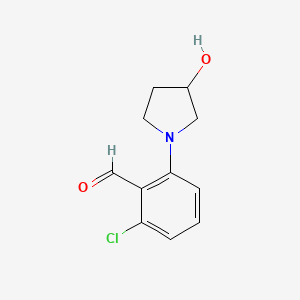![molecular formula C12H14BrNO4 B13208189 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 4-position of the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 3-amino benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted benzoic acids.
Deprotection: 4-Bromo-3-amino benzoic acid.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 4-Amino-3-bromobenzoic acid
- 4-Bromo-3-nitrobenzoic acid
Uniqueness
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This makes it a versatile intermediate for various synthetic applications, offering distinct reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
UFDLIRSYZOPOAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
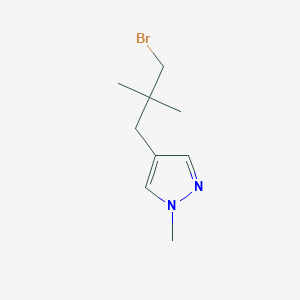

![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
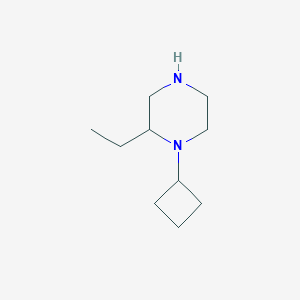
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)

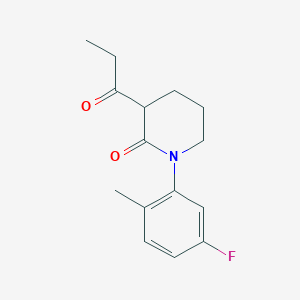
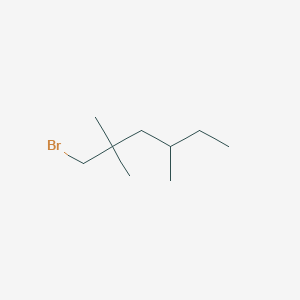
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
